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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Multi-omic Pathway Analysis of
Cells (MPAC) framework and its application to The Cancer Genome Atlas (TCGA) datasets. It
is designed to furnish researchers, scientists, and drug development professionals with a
detailed understanding of the methodologies, data presentation, and visualization of results
from MPAC analyses.

Introduction to MPAC and TCGA

The Cancer Genome Atlas (TCGA) is a landmark cancer genomics program that has
molecularly characterized over 20,000 primary cancer and matched normal samples spanning
33 cancer types. This vast repository of genomic, epigenomic, transcriptomic, and proteomic
data presents an unparalleled opportunity for understanding the molecular basis of cancer.
Multi-omic Pathway Analysis of Cells (MPAC) is a computational framework designed to
interpret such multi-omic data by integrating it with prior knowledge from biological pathways.
By leveraging a factor graph model, MPAC infers the activity levels of proteins and other
pathway entities, enabling the identification of patient subgroups with distinct pathway
alterations and key proteins with potential clinical relevance. A notable application of MPAC has
been in the analysis of Head and Neck Squamous Cell Carcinoma (HNSCC) data from TCGA,
where it has successfully identified patient subgroups related to immune responses that were
not discernible from single-omic data types alone.
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Data Presentation

The quantitative results derived from MPAC analysis of TCGA datasets are crucial for
understanding the molecular subtypes of cancers and for identifying potential therapeutic
targets. The following tables summarize illustrative findings from an MPAC analysis of the
TCGA Head and Neck Squamous Cell Carcinoma (HNSCC) cohort.

Table 1: Significantly Altered Signaling Pathways in
HNSCC Identified by MPAC

This table presents a selection of signaling pathways found to be significantly altered in the
HNSCC patient cohort analyzed using MPAC. The enrichment score reflects the degree of
pathway perturbation, and the false discovery rate (FDR) indicates the statistical significance of
this alteration.

Pathway Name Enrichment Score p-value FDR g-value
PI3K-Akt Signaling 2.87 <0.001 <0.01
53 Signalin

P J g 2.54 < 0.001 <0.01
Pathway
Cell Cycle 2.31 0.002 0.015
RTK-RAS Signaling 2.15 0.005 0.028
TGF-B Signaling 1.98 0.011 0.045
Whnt Signaling

1.85 0.018 0.061
Pathway
Notch Signaling 1.72 0.025 0.078

Table 2: Prognostic Significance of Key Proteins
Identified by MPAC in HNSCC

MPAC analysis can identify key proteins whose activity levels are associated with patient
survival outcomes. This table provides an illustrative list of such proteins, their associated
hazard ratios (HR), and the statistical significance of their association with overall survival in
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the TCGA HNSCC cohort. An HR greater than 1 indicates that increased protein activity is
associated with a worse prognosis, while an HR less than 1 suggests a better prognosis.

95% Confidence

Protein Hazard Ratio (HR) p-value
Interval

PIK3CA 1.89 142 -2.51 <0.001
TP53 1.75 1.33-2.30 <0.001
EGFR 1.62 1.25-2.10 0.002
CDKN2A 0.65 0.48 - 0.88 0.005
NOTCH1 0.71 0.55-0.92 0.011
FAT1 0.78 0.61 - 0.99 0.042
CASPS8 0.82 0.67 -1.00 0.049

Experimental Protocols

The MPAC framework primarily utilizes DNA Copy Number Alteration (CNA) and RNA
sequencing (RNA-seq) data from TCGA. The following sections detail the typical experimental
protocols used by TCGA for generating this data.

DNA Copy Number Alteration (CNA) Analysis

TCGA employed the Affymetrix Genome-Wide Human SNP Array 6.0 for high-throughput
genotyping and copy number analysis.

1. DNA Extraction and Quantification:
» Genomic DNA is extracted from tumor and matched normal tissue samples.

* DNA concentration and purity are assessed using spectrophotometry (e.g., NanoDrop) and
fluorometry (e.g., PicoGreen).

2. DNA Digestion and Ligation:
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250 ng of genomic DNA is digested with Nsp | and Sty | restriction enzymes in separate
reactions.

Adaptors are ligated to the digested DNA fragments.
. PCR Amplification:
The ligated DNA is amplified via polymerase chain reaction (PCR).

Successful amplification is confirmed by visualizing the product size distribution on an
agarose gel.

. Fragmentation and Labeling:
The amplified DNA is fragmented and end-labeled with a biotinylated nucleotide analog.
. Hybridization:

The labeled DNA is hybridized to the Affymetrix SNP 6.0 array for 16-18 hours in a
hybridization oven.

. Washing and Staining:

The arrays are washed and stained with streptavidin-phycoerythrin on an Affymetrix Fluidics
Station.

. Array Scanning and Data Extraction:

The arrays are scanned using an Affymetrix GeneChip Scanner 3000.

The resulting image files (DAT) are processed to generate cell intensity files (CEL).
. Data Analysis:

The CEL files are processed using algorithms like Birdseed to make genotype calls.

Copy number inference is performed using tools like the GenePattern
CopyNumberinferencePipeline, which includes steps for signal calibration, normalization,
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and segmentation to identify regions of amplification and deletion.[1]

RNA Sequencing (RNA-seq) Analysis

TCGA utilized the lllumina HiSeq platform for transcriptome profiling.
1. RNA Extraction and Quantification:
o Total RNA is extracted from tumor and matched normal tissue samples.

e RNA quality and quantity are assessed using methods such as the Agilent Bioanalyzer to
determine the RNA Integrity Number (RIN).

2. mRNA Isolation:
o Poly(A)-tailed mRNA is isolated from the total RNA using oligo(dT)-attached magnetic beads.
3. cDNA Synthesis:

e The isolated mRNA is fragmented and primed with random hexamers for first-strand cDNA
synthesis using reverse transcriptase.

o Second-strand cDNA is synthesized using DNA polymerase | and RNase H.

4. Library Preparation:

e The double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.
e The adapter-ligated fragments are amplified by PCR to create the final cDNA library.

5. Sequencing:

o The prepared libraries are sequenced on an lllumina HiSeq instrument, generating millions
of short reads.

6. Data Analysis:

e The raw sequencing reads are aligned to the human reference genome.
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o Gene expression is quantified by counting the number of reads that map to each gene.

e The read counts are then normalized to account for differences in sequencing depth and
gene length, often expressed as Fragments Per Kilobase of transcript per Million mapped
reads (FPKM) or Transcripts Per Million (TPM).[2][3][4][5]

Mandatory Visualization

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of
the MPAC analysis workflow and a relevant signaling pathway.

MPAC Computational Workflow
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Caption: A flowchart illustrating the major steps in the MPAC computational workflow.
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Caption: A simplified diagram of the PI3K-Akt signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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